1-(2-Amino-4-methyl-1,3-thiazol-5-yl)propan-1-one
Overview
Description
“1-(2-Amino-4-methyl-1,3-thiazol-5-yl)propan-1-one” is a derivative of thiazole, which is a type of azole heterocycle . Thiazoles are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom . They have gained considerable attention due to their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
Thiazoles are synthesized through a variety of methods. One such method involves the synthesis of a series of 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides . The synthesized compounds were screened for their antifungal activity .Molecular Structure Analysis
Thiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .Chemical Reactions Analysis
Thiazoles undergo a variety of chemical reactions. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Molecular Aggregation Studies
- Molecular Aggregation in Organic Solvents : Studies on similar thiazole compounds, such as 4-(5-methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol, have shown changes in fluorescence emission spectra and circular dichroism (CD) spectra in different organic solvents. These changes are indicative of molecular aggregation processes influenced by the substituent group structure on the molecule, highlighting the importance of thiazole compounds in understanding molecular interactions in various solvents (Matwijczuk et al., 2016).
Synthesis and Reactivity
- Use in Gewald and Dimroth Reactions : Similar compounds like 1-(5-(R-Amino)-1,2,4-thiadiazol-3-yl)propan-2-ones have been employed as activated ketomethylenic compounds in Gewald and Dimroth reactions. This application is crucial for constructing 1,2,3-triazole and thiophene frameworks, demonstrating the role of thiazole derivatives in complex chemical syntheses (Pokhodylo & Shyyka, 2014).
Biomedical Applications
- Inhibition of Urease : Novel bi-heterocyclic propanamides derived from similar thiazole compounds have shown promising activity as urease inhibitors and have been found to be less cytotoxic, indicating their potential in therapeutic applications (Abbasi et al., 2020).
- Anti-Diabetic Agents : Certain bi-heterocyclic compounds, synthesized from thiazole derivatives, have been evaluated for their anti-diabetic potential via in vitro inhibition of α-glucosidase enzyme. The in silico study of these molecules correlates with their enzyme inhibition data, suggesting their use as valuable anti-diabetic agents (Abbasi et al., 2020).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
For instance, some thiazole compounds bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks . This interaction can lead to cell cycle arrest and ultimately, cell death .
Biochemical Pathways
For instance, some thiazole compounds have been found to exhibit anti-inflammatory and analgesic activities, suggesting they may influence pathways related to inflammation and pain perception .
Pharmacokinetics
The solubility of thiazole compounds in water, alcohol, and ether may influence their bioavailability and distribution in the body.
Result of Action
Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antifungal, anti-hiv, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic effects . These effects suggest that thiazole compounds can influence a variety of cellular processes and molecular pathways.
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the activity and stability of thiazole compounds .
Safety and Hazards
Thiazole derivatives can be hazardous. For example, a chemical considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) has acute oral toxicity and can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system .
Future Directions
The future directions for the study and application of thiazole derivatives are vast. Given their wide range of biological activities, there is potential for the development of new drugs and treatments for various diseases. Furthermore, modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities is a promising area of research .
Biochemical Analysis
Biochemical Properties
The compound 1-(2-Amino-4-methyl-1,3-thiazol-5-yl)propan-1-one plays a role in biochemical reactions, interacting with various enzymes, proteins, and other biomolecules. Thiazoles, including this compound, have been found to have broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are diverse. Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently . These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This allows the compound to undergo electrophilic substitution and nucleophilic substitution .
Temporal Effects in Laboratory Settings
Thiazoles, including this compound, have been found to have a wide range of applications in the field of drug design and discovery .
Metabolic Pathways
Thiazoles are a basic scaffold found in many natural compounds such as vitamin B1-thiamine , suggesting that they may be involved in similar metabolic pathways.
Transport and Distribution
Given its solubility properties , it may be transported and distributed via similar mechanisms as other soluble compounds.
properties
IUPAC Name |
1-(2-amino-4-methyl-1,3-thiazol-5-yl)propan-1-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2OS/c1-3-5(10)6-4(2)9-7(8)11-6/h3H2,1-2H3,(H2,8,9) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPBFJPKBHNPSRU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=C(N=C(S1)N)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801256357 | |
Record name | 1-(2-Amino-4-methyl-5-thiazolyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801256357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100289-17-6 | |
Record name | 1-(2-Amino-4-methyl-5-thiazolyl)-1-propanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=100289-17-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(2-Amino-4-methyl-5-thiazolyl)-1-propanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801256357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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